
methyl (R)-3-hydroxypalmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (R)-3-hydroxypalmitate is a methyl 3-hydroxypalmitate. It derives from a (R)-3-hydroxypalmitic acid. It is an enantiomer of a methyl (S)-3-hydroxypalmitate.
Applications De Recherche Scientifique
1. Lipid Production by Yeast
Methyl (R)-3-hydroxypalmitate, as a form of 3-D-hydroxypalmitic acid, was identified as an extracellular lipid produced by the yeast NRRL Y-6954. This discovery highlights its role in the lipid metabolism of microorganisms (Vesonder, Wickerham, & Rohwedder, 1968).
2. Quorum Sensing in Plant Pathogens
Methyl 3-hydroxypalmitate is crucial in quorum sensing, a mechanism used by bacteria to coordinate their behavior based on population density. In Ralstonia solanacearum, a plant pathogen, it is identified as a quorum sensing signal, regulating the production of virulence factors and secondary metabolites (Kai et al., 2015).
3. Antagonistic Properties in Medicinal Chemistry
Methyl (R)-3-hydroxypalmitate derivatives exhibit potential as antiandrogens, demonstrating the compound's relevance in the development of pharmaceuticals (Tucker, Crook, & Chesterson, 1988).
4. Role in DNA Methylation Analysis
The methyl esters of hydroxy fatty acids, like methyl (R)-3-hydroxypalmitate, are relevant in the analysis of DNA methylation profiles, as demonstrated by the development of analytical tools like the methylKit (Akalin et al., 2012).
5. Impact on Bacterial Virulence
Ralstonia solanacearum species complex, producing either methyl 3-hydroxypalmitate or methyl 3-hydroxymyristate, uses these compounds as quorum sensing signals. This process influences the production of virulence factors in plant pathogens (Ujita et al., 2019).
6. Application in Hydrophobic Interactions
In a study on O-methylcellulose, methyl (R)-3-hydroxypalmitate's derivatives played a role in understanding the hydrophobic interactions critical for gelation in aqueous solutions (Sekiguchi, Sawatari, & Kondo, 2003).
7. Enzymatic Research and Pharmaceutical Applications
Methyl (R)-3-hydroxypalmitate's derivatives are used in enzymatic synthesis, particularly in the preparation of chiral intermediates for pharmaceuticals, as seen in the synthesis of (R)-methyl 3-hydroxyalkanoate (Nakahata et al., 1982).
8. Biotechnological Applications in Soil Metagenomics
Soil metagenome-derived enzymes capable of hydrolyzing 3-hydroxypalmitic acid methyl ester (3-OH PAME) were studied for their potential in suppressing extracellular polysaccharide production in Ralstonia solanacearum, illustrating the biotechnological applications of these enzymes (Lee et al., 2018).
Propriétés
Numéro CAS |
20404-35-7 |
|---|---|
Formule moléculaire |
C17H34O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
methyl (3R)-3-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3/t16-/m1/s1 |
Clé InChI |
YBTWUESFQWFDMR-MRXNPFEDSA-N |
SMILES isomérique |
CCCCCCCCCCCCC[C@H](CC(=O)OC)O |
SMILES |
CCCCCCCCCCCCCC(CC(=O)OC)O |
SMILES canonique |
CCCCCCCCCCCCCC(CC(=O)OC)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one](/img/structure/B1252259.png)

![10,13-dimethyl-17-(5,6,7-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1252262.png)

![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1252264.png)
![2-Phenylimidazo[4,5-f][1,10]phenanthroline](/img/structure/B1252267.png)
![(1S,2R,7S,8S,9S)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol](/img/structure/B1252268.png)





